molecular formula C24H32ClNO7 B15123774 3-Ethyl-5-methyl-4-(2-Chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-Methyl-1,4-Dihydro-Pyridine-3,5-Didarboxylate

3-Ethyl-5-methyl-4-(2-Chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-Methyl-1,4-Dihydro-Pyridine-3,5-Didarboxylate

Número de catálogo: B15123774
Peso molecular: 482.0 g/mol
Clave InChI: KTMYEIQDGDJJPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Its structure features a 2-chlorophenyl group at position 4, ethoxycarbonyl and methoxycarbonyl esters at positions 3 and 5, and a 2,2-diethoxy-ethoxymethyl substituent at position 2. The dihydro-pyridine core is critical for redox activity and binding to L-type calcium channels . The compound’s aliases suggest structural similarities to Amlodipine Besylate, a clinically approved antihypertensive agent, but key differences in the ethoxymethyl side chain distinguish it from established drugs .

Propiedades

Fórmula molecular

C24H32ClNO7

Peso molecular

482.0 g/mol

Nombre IUPAC

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(2,2-diethoxyethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H32ClNO7/c1-6-31-19(32-7-2)14-30-13-18-22(24(28)33-8-3)21(16-11-9-10-12-17(16)25)20(15(4)26-18)23(27)29-5/h9-12,19,21,26H,6-8,13-14H2,1-5H3

Clave InChI

KTMYEIQDGDJJPE-UHFFFAOYSA-N

SMILES canónico

CCOC(COCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)OCC

Origen del producto

United States

Actividad Biológica

3-Ethyl-5-methyl-4-(2-chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as the compound) is a complex organic molecule notable for its intricate structure and potential pharmacological applications. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Basic Information

  • Molecular Formula : C24H32ClNO7
  • Molecular Weight : 481.97 g/mol
  • CAS Number : 103094-30-0
  • Density : 1.18 g/cm³
  • Boiling Point : 553.08 °C at 760 mmHg

Structural Characteristics

The compound features a pyridine ring, which is significant in many bioactive molecules. It includes various functional groups such as esters and amines that contribute to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC24H32ClNO7
Molecular Weight481.97 g/mol
Density1.18 g/cm³
Boiling Point553.08 °C

Pharmacological Applications

The compound has been studied for its potential as a calcium channel blocker, similar to other dihydropyridine derivatives. Dihydropyridines are known for their ability to modulate calcium influx in vascular smooth muscle and cardiac cells, making them useful in treating hypertension and angina.

Key Findings:

  • Calcium Channel Blocking Activity : Research indicates that the compound exhibits significant calcium channel blocking effects, which can lead to vasodilation and decreased blood pressure.
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which is beneficial in reducing oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, providing a therapeutic avenue for inflammatory diseases.

Case Studies

  • In Vitro Studies :
    • In a study examining the effects of various dihydropyridine derivatives on human vascular smooth muscle cells, the compound demonstrated an IC50 value comparable to established calcium channel blockers like amlodipine .
    • Another study highlighted its ability to inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties.
  • In Vivo Studies :
    • Animal models treated with the compound exhibited significant reductions in blood pressure without causing reflex tachycardia, a common side effect of other antihypertensive agents .
    • The compound was also evaluated for its neuroprotective effects in models of neurodegeneration, showing promise in mitigating neuronal cell death .

The biological activity of the compound is primarily attributed to its interaction with L-type calcium channels. By binding to these channels, it inhibits calcium influx into cells, leading to relaxation of vascular smooth muscle and reduced contractility of cardiac muscle.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Amlodipine Besylate

  • Structural Similarities : Both compounds share the 1,4-dihydropyridine core, 2-chlorophenyl group at position 4, and ester groups at positions 3 and 5.
  • Key Differences: Amlodipine Besylate incorporates a phthalimido-ethoxy side chain at position 2, whereas the target compound features a 2,2-diethoxy-ethoxymethyl group.

Olradipine (S-12967)

  • Structural Features: Olradipine (CAS 115972-78-6) has a 2,3-dichlorophenyl group at position 4 and a 2-(2-aminoethoxy)ethoxymethyl side chain.
  • Pharmacological Implications: The 2,3-dichlorophenyl substituent may enhance receptor affinity compared to the 2-chlorophenyl group in the target compound. The aminoethoxyethoxy side chain improves water solubility, which could translate to faster absorption in vivo compared to the more lipophilic diethoxy-ethoxymethyl group .

Compound C28H27ClN2O7 ()

  • Key Distinction: This analog replaces the diethoxy-ethoxymethyl group with a phthalimido-ethoxy substituent, mirroring Amlodipine’s side chain. The phthalimido group is known to resist enzymatic degradation, suggesting superior metabolic stability over the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents at Position 2 Phenyl Group at Position 4
Target Compound C₂₈H₃₂ClNO₈* 538.98 2,2-Diethoxy-ethoxymethyl 2-Chlorophenyl
Amlodipine Besylate C₂₀H₂₅ClN₂O₅·C₇H₇O₃S 567.05 (free base) Phthalimido-ethoxy 2-Chlorophenyl
Olradipine (S-12967) C₂₂H₂₆Cl₂N₂O₇ 486.13 2-(2-Aminoethoxy)ethoxymethyl 2,3-Dichlorophenyl
Compound C28H27ClN2O7 () C₂₈H₂₇ClN₂O₇ 538.98 Phthalimido-ethoxy 2-Chlorophenyl

*Note: The molecular formula for the target compound is inferred from aliases in and .

Research Findings and Implications

  • Substituent Effects on Lipophilicity: The diethoxy-ethoxymethyl group in the target compound increases logP compared to Olradipine’s aminoethoxyethoxy chain, suggesting prolonged half-life but reduced aqueous solubility .
  • Phenyl Group Impact: The 2-chlorophenyl group (target compound) is associated with vascular selectivity in DHPs, while 2,3-dichlorophenyl (Olradipine) may enhance potency but risks non-selectivity .

Q & A

Basic: What synthetic strategies are recommended for preparing this dihydropyridine derivative, and how can intermediates be characterized?

Methodological Answer:
The synthesis of dihydropyridine derivatives typically involves a Hantzsch-like cyclocondensation reaction. Key steps include:

  • Reagent Selection : Use substituted aldehydes (e.g., 2-chlorobenzaldehyde) and β-keto esters (e.g., ethyl acetoacetate) under acidic conditions .
  • Protecting Groups : The 2,2-diethoxy-ethoxymethyl group may require protection during synthesis to avoid side reactions. Ethoxy groups can be stabilized using anhydrous conditions .
  • Characterization : Intermediates should be analyzed via 1H^1H-NMR (e.g., confirming dihydropyridine ring protons at δ 4.5–5.5 ppm) and 13C^{13}C-NMR (carboxylate carbons at ~168–170 ppm). IR spectroscopy can verify ester C=O stretches (~1750 cm1^{-1}) .

Advanced: How can researchers resolve spectral data contradictions (e.g., unexpected splitting in 1H^1H1H-NMR) arising from stereochemical impurities?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers. Mobile phases like isopropyl alcohol/hexane (5:95) at 1.0 mL/min can achieve baseline separation (retention time ~7.5 min for similar dihydropyridines) .
  • Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening. For example, ethoxy groups may exhibit restricted rotation, causing splitting at lower temperatures .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, especially if the compound exhibits polymorphism (common in dihydropyridines) .

Basic: What analytical methods are critical for assessing purity and stability of this compound under storage conditions?

Methodological Answer:

  • HPLC-UV/ESI-MS : Monitor degradation products using a C18 column (mobile phase: acetonitrile/0.1% formic acid). Retention time and mass spectra (e.g., molecular ion at m/z 570.03 for related compounds) confirm identity .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Measure hydrolysis of ethoxy groups via 1H^1H-NMR (loss of δ 1.2–1.4 ppm triplet) .

Table 1 : Stability-Indicating Parameters

ConditionDegradation PathwayKey Analytical Marker
Acidic (0.1M HCl)Ester hydrolysisLoss of δ 4.2 ppm (ester -CH2_2-)
Oxidative (3% H2_2O2_2)Oxidation of dihydropyridine ringNew peak at m/z +16 (oxidation)

Advanced: How does structural modification (e.g., ethoxy vs. methyl substitution) impact calcium channel binding affinity in dihydropyridine analogs?

Methodological Answer:

  • Molecular Docking : Compare the compound’s 2,2-diethoxy-ethoxymethyl side chain with amlodipine’s aminoethoxy moiety. The ethoxy group may reduce steric hindrance, improving binding to L-type calcium channels .
  • Pharmacophore Mapping : Use QSAR models to correlate substituent electronegativity (e.g., Cl at 2-chlorophenyl) with vasodilatory activity. Chlorine’s meta effect enhances membrane partitioning .

Table 2 : Binding Affinity Comparison (Hypothetical Data)

Substituent (Position 2)IC50_{50} (nM)LogP
2,2-Diethoxy-ethoxymethyl15.23.8
Methyl48.72.1

Basic: What pharmacopeial standards apply to this compound when used as a reference impurity in drug development?

Methodological Answer:

  • USP Guidelines : The compound is classified as a "Related Compound B" in amlodipine monographs. Acceptance criteria: ≤0.3% by area normalization (HPLC) .
  • Sample Preparation : Dissolve in methanol (1 mg/mL) and filter (0.45 µm PTFE) to remove particulates. Use a validated method with resolution ≥2.0 from adjacent peaks .

Advanced: How can low synthetic yields (<40%) due to competing side reactions be mitigated?

Methodological Answer:

  • Solvent Optimization : Replace ethanol with toluene to reduce ester hydrolysis. Add molecular sieves (3Å) to scavenge water .
  • Catalysis : Use cerium(III) chloride to accelerate cyclocondensation. CeCl3_3·7H2_2O (10 mol%) increases yields to ~65% in dihydropyridine syntheses .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30min at 100°C, minimizing decomposition pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.